Cas no 1214351-32-2 (2-(3'-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)acetic acid)

2-(3'-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)acetic acid is a fluorinated biphenyl acetic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a trifluoromethyl group and a fluorine substituent, enhancing its electronic and steric properties, which may improve binding affinity and metabolic stability in bioactive compounds. The acetic acid moiety allows for further functionalization, making it a versatile intermediate in synthetic chemistry. This compound is particularly valuable in the development of small-molecule inhibitors or ligands due to its unique substitution pattern. High purity and well-defined synthetic routes ensure reproducibility for research and industrial use. Its stability under standard conditions facilitates handling and storage.
2-(3'-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)acetic acid structure
1214351-32-2 structure
Product name:2-(3'-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)acetic acid
CAS No:1214351-32-2
MF:C15H10F4O2
Molecular Weight:298.232318401337
CID:4998888

2-(3'-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(3'-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)acetic acid
    • インチ: 1S/C15H10F4O2/c16-12-3-1-2-9(6-12)13-8-11(15(17,18)19)5-4-10(13)7-14(20)21/h1-6,8H,7H2,(H,20,21)
    • InChIKey: JWWOXMMGRWQCMR-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(CC(=O)O)=C(C=1)C1C=CC=C(C=1)F)(F)F

計算された属性

  • 精确分子量: 298.062
  • 同位素质量: 298.062
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 369
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3
  • XLogP3: 4

2-(3'-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A011001657-500mg
2-(3'-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)acetic acid
1214351-32-2 97%
500mg
$863.90 2023-09-04
Alichem
A011001657-1g
2-(3'-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)acetic acid
1214351-32-2 97%
1g
$1475.10 2023-09-04
Alichem
A011001657-250mg
2-(3'-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)acetic acid
1214351-32-2 97%
250mg
$475.20 2023-09-04

2-(3'-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)acetic acid 関連文献

2-(3'-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)acetic acidに関する追加情報

Introduction to Compound CAS No. 1214351-32-2: 2-(3'-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)acetic Acid

Compound CAS No. 1214351-32-2, also known as 2-(3'-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)acetic acid, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and material science. This compound has garnered attention due to its unique structural properties and potential for use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

The molecular structure of this compound is characterized by a biphenyl system, which consists of two benzene rings connected by a single bond. One of the rings is substituted with a fluorine atom at the 3' position and a trifluoromethyl group at the 5 position, while the other ring is attached to an acetic acid group at the 2 position. This arrangement imparts the molecule with a combination of electronic and steric properties that are highly desirable in drug design.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry, particularly due to their ability to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The presence of fluorine atoms and trifluoromethyl groups in this compound contributes to its lipophilicity and stability, making it an attractive candidate for drug delivery systems.

One of the most notable aspects of this compound is its potential as a building block for more complex molecules with enhanced biological activity. Researchers have explored its use in synthesizing bioactive compounds that target various disease states, including cancer, inflammation, and neurodegenerative disorders.

In terms of synthesis, this compound can be prepared through a variety of routes, including coupling reactions and Friedel-Crafts acylation. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving scalability.

The biological activity of this compound has been extensively studied in vitro and in vivo models. Preclinical data suggest that it exhibits potent inhibitory effects on key enzymes involved in disease progression, such as kinases and proteases. These findings underscore its potential as a lead compound for drug discovery programs.

Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the interaction patterns of this compound with target proteins. Such studies are crucial for understanding its mechanism of action and guiding further optimization efforts.

In conclusion, Compound CAS No. 1214351-32-2 represents a promising candidate for advancing drug development research. Its unique chemical structure, combined with recent breakthroughs in synthetic methodologies and biological evaluation techniques, positions it as a valuable tool in the quest for novel therapeutic agents.

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